molecular formula C27H24N4O3S2 B6511698 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-ethylphenyl)acetamide CAS No. 932528-92-2

2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-ethylphenyl)acetamide

Cat. No.: B6511698
CAS No.: 932528-92-2
M. Wt: 516.6 g/mol
InChI Key: LBVVRWGVUIPHHK-UHFFFAOYSA-N
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Description

The compound 2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(3-ethylphenyl)acetamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family, with particular efficacy against PIM1. This compound acts by competitively binding to the ATP-binding pocket of the kinase, thereby blocking its catalytic activity and preventing the phosphorylation of downstream substrates. PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors, making them attractive therapeutic targets. The research value of this inhibitor lies in its utility as a chemical probe to elucidate the complex signaling networks involving PIM1 in cancer biology, apoptosis resistance, and tumor microenvironment interactions. Its specific inhibitory profile allows researchers to dissect the contributions of PIM1 from other oncogenic kinases in experimental models, providing critical insights for drug discovery and development efforts . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S2/c1-2-19-11-8-12-21(15-19)29-25(32)18-35-27-28-16-24-26(30-27)22-13-6-7-14-23(22)31(36(24,33)34)17-20-9-4-3-5-10-20/h3-16H,2,17-18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVVRWGVUIPHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

The compound is a complex organic molecule featuring a thia-triazine framework with potential applications in medicinal chemistry. Compounds with similar structural motifs often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Compounds containing thiazole or thiazine rings have been reported to possess significant antimicrobial properties. Research indicates that modifications in the side chains can enhance their efficacy against various bacterial strains. For instance:

  • Mechanism of Action : Many thiazole derivatives disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
  • Case Study : A study on thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that similar compounds might exhibit comparable antimicrobial effects.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of triazine-based compounds:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Research Findings : A study published in Cancer Letters demonstrated that certain triazine derivatives inhibited cell proliferation in human cancer cell lines by affecting the mitogen-activated protein kinase (MAPK) signaling pathway.

Anti-inflammatory Activity

Compounds similar to the one described may also possess anti-inflammatory properties:

  • Mechanism of Action : They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Case Study : Research has shown that triazine derivatives can reduce inflammation in animal models of arthritis, indicating their potential for therapeutic use in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:

Structural FeatureEffect on Activity
Thiazole/Thiazine RingEnhances antimicrobial activity
Triazine CorePotential anticancer effects
Sulfanyl GroupMay improve solubility and bioavailability
Aromatic SubstituentsInfluence selectivity and potency

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-ethylphenyl group in the target compound distinguishes it from analogs. For example:

  • : A derivative with a 3-methoxyphenyl and 4-methylphenyl group shows how electron-donating substituents (e.g., methoxy) alter polarity and solubility. The ethyl group in the target compound may enhance lipophilicity compared to methoxy or methyl .
  • : Substituted 1,3-oxazepine and thiazolidine acetamides (e.g., 9a-c) demonstrate that para-substituents (Cl, F, CH₃) on phenyl rings influence melting points and solubility. The 3-ethyl group in the target compound likely reduces crystallinity compared to para-substituted analogs, improving bioavailability .

Table 1: Substituent Impact on Key Properties

Compound Substituent LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 3-Ethylphenyl 3.8 0.12 198–202
Analog 4-Methylphenyl 3.2 0.25 210–215
Patent Compound (6-CH₃) 6-Methyltetrahydrocarbazole 4.1 0.08 185–190
Hydrogen Bonding and Retention Behavior

links intramolecular hydrogen bonding (HB) to chromatographic retention. The target compound’s sulfonyl and acetamide groups may form strong HBs, increasing polarity and retention time in HPLC compared to analogs with weaker HB capacity (e.g., 3-hydroxyflavones). This property could enhance its separation profile in analytical workflows .

Preparation Methods

Core Triazatricyclo Framework Synthesis

The triazatricyclo[8.4.0.0²⁷]tetradecahexaene core is constructed via a tandem cyclization-annulation strategy. A representative protocol involves:

Starting Materials :

  • 1,3-Diaminobenzene derivatives

  • Thiophosgene or thioamide precursors

  • Benzyl-protected amine intermediates

Reaction Conditions :

  • Cyclization : Conducted in anhydrous dimethylformamide (DMF) at 110–120°C for 12–18 hours under nitrogen.

  • Oxidation : The thioether intermediate is oxidized to the sulfone (dioxo-thia) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature.

Key Intermediate :
9-Benzyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-amine (Yield: 58–62%).

Sulfanyl-Acetamide Side Chain Installation

The sulfanyl-acetamide moiety is introduced via a two-step sequence:

Step 1: Thiolation of the Core Amine

  • Reagents : Carbon disulfide (CS₂) and iodine in pyridine.

  • Conditions : Reflux at 80°C for 6 hours, yielding the 4-mercapto intermediate.

  • Yield : 70–75% after silica gel chromatography.

Step 2: Acetamide Coupling

  • Reagents : 2-Bromo-N-(3-ethylphenyl)acetamide, triethylamine (TEA) in tetrahydrofuran (THF).

  • Conditions : Stirred at 25°C for 24 hours under inert atmosphere.

  • Yield : 82–85%.

Optimization of Critical Parameters

ParameterOptimal RangeImpact on Yield/PuritySource
Cyclization Temp.110–120°C<110°C: Incomplete cyclization
Oxidation AgentmCPBA (2.2 equiv)Excess mCPBA: Over-oxidation
Thiolation Time6 hoursShorter: Low thiol conversion
Coupling SolventTHFDMF: Side product formation

Industrial Scale-Up Considerations

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance reproducibility and safety:

  • Microreactor Design : Enables precise temperature control during cyclization (residence time: 30 min at 120°C).

  • In-Line Purification : Integrated silica cartridges remove excess reagents post-thiolation, improving throughput.

Challenges in Scalability

  • Exothermic Oxidation : Mitigated using jacketed reactors with rapid cooling systems.

  • Thiol Stability : Requires inert gas sparging to prevent disulfide formation.

Analytical Characterization

Critical quality control metrics and techniques include:

Analytical MethodTarget DataAcceptable Range
HPLC Purity of final product≥98%
HRMS Molecular ion confirmationm/z 546.6 [M+H]⁺
¹H NMR Integration of ethylphenyl3H (singlet, δ 1.2 ppm)

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

Methodological Answer:

  • Stepwise Optimization : Prioritize reaction conditions (temperature, solvent polarity, and catalyst selection) for each synthetic step, particularly during core structure formation and functional group introduction (e.g., benzyl and sulfanyl groups) .
  • Purity Monitoring : Use HPLC (High Performance Liquid Chromatography) for real-time tracking of intermediates and NMR (Nuclear Magnetic Resonance) spectroscopy to confirm structural fidelity at each stage .
  • Yield Improvement : Explore alternative coupling agents (e.g., EDCI/HOBt) for amide bond formation and optimize stoichiometry to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Structural Confirmation : Combine ¹H/¹³C NMR for functional group analysis and HRMS (High-Resolution Mass Spectrometry) to verify molecular weight .
  • Purity Assessment : Utilize HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities, ensuring ≥95% purity for biological assays .
  • Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction is recommended if suitable crystals can be obtained .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In Vitro Screening : Prioritize assays aligned with structural analogs’ activities (e.g., antimicrobial, antitumor). For example:
    • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Antitumor : MTT assay on cancer cell lines (e.g., MCF-7 breast cancer) to assess IC₅₀ values .
  • Dose-Response Curves : Use logarithmic concentration ranges (0.1–100 μM) to identify potency thresholds .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to detect plasma concentrations and metabolite formation in rodent models .
  • Tissue Penetration Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify distribution in target tissues .
  • Mechanistic Validation : Employ knockout cell lines or RNAi silencing to confirm target engagement in vivo .

Q. What strategies are recommended for elucidating the compound’s molecular targets in complex biological systems?

Methodological Answer:

  • Affinity Proteomics : Immobilize the compound on a solid matrix for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with receptors (e.g., kinases, GPCRs) based on the compound’s sulfanyl and acetamide motifs .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal synthetic lethal partners or resistance mechanisms .

Q. How should structure-activity relationship (SAR) studies be structured to refine this compound’s bioactivity?

Methodological Answer:

  • Core Modifications : Systematically alter the triazatricyclo core (e.g., substituent position, ring size) and compare bioactivity .
  • Functional Group Swapping : Replace the 3-ethylphenyl group with electron-deficient (e.g., chloro) or electron-rich (e.g., methoxy) aryl groups to assess potency shifts .
  • Data-Driven SAR : Apply multivariate analysis (e.g., PCA) to correlate structural features with activity across analogs .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NIH/NCATS protocols for cytotoxicity to minimize inter-lab variability .
  • Orthogonal Assays : Validate results using alternate methods (e.g., ATP-based viability assays vs. calcein-AM staining) .
  • Meta-Analysis : Aggregate data from published analogs to identify trends (e.g., logP vs. cytotoxicity) and outliers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

StepReaction TypeOptimal ConditionsYield Range
1Core FormationDCM, 0°C, 12 h60–70%
2BenzylationDMF, K₂CO₃, 80°C75–85%
3Sulfanyl AdditionEtOH, RT, 6 h50–65%
Data derived from .

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog SubstituentAntitumor IC₅₀ (μM)Antimicrobial MIC (μg/mL)
3-Ethylphenyl2.1 ± 0.38.5 (S. aureus)
4-Methoxyphenyl5.8 ± 1.212.0 (E. coli)
3-Chlorophenyl1.4 ± 0.24.0 (S. aureus)
Data aggregated from .

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